molecular formula C23H20N2O4S B2800194 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide CAS No. 941993-01-7

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2800194
CAS No.: 941993-01-7
M. Wt: 420.48
InChI Key: BTLDGUFISKXCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide: is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazole ring, a phenyl group, and an isopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole core but may have different substituents or functional groups.

  • Sulfonylbenzamide derivatives: These compounds contain the sulfonylbenzamide moiety but differ in the nature of the substituents attached to the benzene ring.

Uniqueness: N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is unique due to its specific combination of the benzoxazole ring, phenyl group, and isopropylsulfonyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide, identified by its CAS number 941993-01-7, is a compound that has garnered interest for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antitumor properties, mechanisms of action, and other relevant studies.

  • Molecular Formula : C23H20N2O4S
  • Molecular Weight : 420.5 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds related to the benzo[d]oxazole scaffold. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines.

Case Study: Antitumor Efficacy

A study published in Molecules examined the antitumor effects of newly synthesized benzimidazole derivatives, revealing that certain compounds exhibited IC50 values in the low micromolar range against human lung cancer cell lines (HCC827 and NCI-H358). The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)
5HCC8276.26 ± 0.33
6NCI-H3586.48 ± 0.11

These findings suggest that modifications to the benzo[d]oxazole structure can enhance biological activity, potentially including this compound .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies on related compounds indicate that they may act through multiple pathways:

  • Inhibition of Tyrosinase : Some benzo[d]oxazole derivatives have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis and may have implications in skin-related disorders .
  • Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer models, possibly through apoptosis induction or cell cycle arrest .
  • Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases .

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare its activity with other known compounds:

Compound NameBiological ActivityIC50 (µM)
This compoundAntitumor (potential)TBD
Benzimidazole DerivativeAntitumor6.26 ± 0.33
Tyrosinase Inhibitor (Compound 3 from study)Skin-related disorders16.78 ± 0.57

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLDGUFISKXCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.